Product packaging for Repotrectinib(Cat. No.:CAS No. 1802220-02-5)

Repotrectinib

カタログ番号: B610555
CAS番号: 1802220-02-5
分子量: 355.4 g/mol
InChIキー: FIKPXCOQUIZNHB-WDEREUQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Repotrectinib (TPX-0005) is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI) developed for basic and translational cancer research. It is a potent and selective inhibitor of the oncogenic drivers ROS1, the tropomyosin receptor kinases (TRKA, TRKB, TRKC), and ALK . Its primary research value lies in its well-characterized ability to overcome resistance to earlier-generation kinase inhibitors. This compound is rationally designed to maintain potent inhibitory activity against kinase domain solvent-front mutations, such as ROS1 G2032R, which are a major mechanism of acquired resistance to other TKIs . At the molecular level, this compound functions by competitively binding to the ATP-binding site of its target kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK, PI3K, and JAK/STAT pathways . This inhibition leads to the suppression of cancer cell proliferation and the promotion of apoptosis in preclinical models. Its compact, macrocyclic structure contributes to its high potency and allows for effective blood-brain barrier penetration, making it a compound of interest for studying brain metastases . Research into this compound is supported by extensive clinical trial data, including the pivotal Phase 1/2 TRIDENT-1 trial, which underscores its potent antitumor activity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18FN5O2 B610555 Repotrectinib CAS No. 1802220-02-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802220-02-5
Record name Repotrectinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REPOTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Repotrectinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repotrectinib, marketed under the brand name Augtyro, is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2][3] Its unique macrocyclic structure was rationally designed to overcome resistance to earlier-generation TKIs, particularly mutations in the solvent-front region of the kinase domain.[4][5] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound, intended for a scientific audience.

Chemical Identity and Structure

This compound (also known as TPX-0005) is a potent, orally available, small molecule inhibitor.[6][7][8] Its compact, three-dimensional macrocyclic structure is a key feature, designed to bind effectively to the ATP-binding pocket of target kinases while avoiding steric hindrance from common resistance mutations.[4][9]

Chemical Identifiers
IdentifierValueReference
IUPAC Name (3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one[1][4]
CAS Number 1802220-02-5[1][7][10]
Molecular Formula C18H18FN5O2[1][7][11][12]
Molecular Weight 355.37 g/mol [6][7][10][12]
Canonical SMILES C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N--INVALID-LINK--C[10][12]
InChI Key FIKPXCOQUIZNHB-WDEREUQCSA-N[3][11]
Physicochemical Properties
PropertyValueReference
Appearance White to off-white solid/powder[10][13]
Solubility DMF: 1 mg/ml; DMSO: 0.2 mg/mL[14]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[10]

Mechanism of Action and Pharmacology

This compound is a potent inhibitor of several proto-oncogene tyrosine-protein kinases, primarily ROS1, the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), and anaplastic lymphoma kinase (ALK).[1][3][15]

Signaling Pathway Inhibition

Fusion proteins involving ROS1, NTRK, or ALK can drive tumorigenesis by hyperactivating downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[4][16][17] this compound functions by competitively binding to the ATP-binding site of these kinases, which inhibits their phosphorylation activity.[2] This blockade disrupts key oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][15]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK ROS1 / TRK / ALK Fusion Proteins PI3K PI3K RTK->PI3K RAS RAS RTK->RAS This compound This compound This compound->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits ROS1/TRK/ALK, blocking downstream pro-survival pathways.
Pharmacodynamics: Inhibitory Activity

This compound exhibits potent, low-nanomolar inhibitory activity against its target kinases, including clinically relevant solvent-front and gatekeeper mutations that confer resistance to other TKIs.[5][6][18]

Target KinaseIC50 (nM)Reference
ROS1 (Wild-Type) 0.07[10][14][19][20]
TRKA (Wild-Type) 0.83[10][14][20]
TRKB (Wild-Type) 0.05[10][14][20]
TRKC (Wild-Type) 0.1[10][14][20]
ALK (Wild-Type) 1.01[6][10][19][20]
ALK (G1202R Mutant) 1.26[6][10][19][20]
ALK (L1196M Mutant) 1.08[6][10][19][20]
SRC 5.3[6][14][19][20]
FAK 6.96[10][14][19]
JAK2 1.04[10][14][19]
Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical studies. It is primarily metabolized by CYP3A4.[4][21]

ParameterValueReference
Bioavailability (Absolute) 45.7%[1][4][22]
Time to Peak Concentration (Tmax) ~2-3 hours[1][4][22]
Plasma Protein Binding 95.4% (in vitro)[4][21]
Apparent Volume of Distribution (Vz/F) 432 L[1][4]
Metabolism Primarily by CYP3A4, followed by glucuronidation[4][15][21]
Terminal Half-Life (Single Dose) ~50.6 - 60.7 hours[4][21]
Terminal Half-Life (Steady-State) ~35.4 - 40.3 hours[4][21]
Elimination 88.8% in feces (50.6% unchanged), 4.84% in urine (0.56% unchanged)[1][4][21]

Experimental Protocols

The characterization of this compound's activity involves standard preclinical assays. Below are representative methodologies.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against target kinases is determined using biochemical assays.

Methodology:

  • Reagents: Recombinant kinase enzymes (e.g., ROS1, ALK, TRKA), appropriate peptide substrate, ATP, and this compound at various concentrations.

  • Procedure: The kinase, substrate, and serially diluted this compound are incubated in a reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often accomplished using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

  • Data Analysis: The percentage of kinase inhibition relative to a control (DMSO vehicle) is plotted against the logarithm of this compound concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[23]

Cell-Based Phosphorylation Assay (Western Blot)

This assay confirms the on-target effect of this compound by measuring the phosphorylation status of the kinase and its downstream effectors in cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines expressing the target kinase fusion (e.g., CD74-ROS1) are cultured to ~80% confluency.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).

  • Lysis: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Equal amounts of protein lysate are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-ROS1) and downstream proteins (e.g., p-ERK, p-AKT), as well as total protein antibodies as loading controls.

  • Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Analysis: Band intensities are quantified to determine the reduction in phosphorylation at different drug concentrations.

Experimental_Workflow A 1. Seed Cancer Cells (e.g., with ROS1 fusion) B 2. Treat with this compound (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Blot Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. ECL Detection & Imaging F->G H 8. Analyze Phosphorylation Inhibition G->H

Workflow for a cell-based Western Blot to measure target phosphorylation.

Conclusion

This compound is a highly potent, next-generation TKI with a rationally designed macrocyclic structure that confers significant activity against ROS1, TRK, and ALK kinases, including mutations that drive acquired resistance to other inhibitors. Its favorable pharmacological profile and demonstrated clinical efficacy have established it as a critical therapeutic option for patients with ROS1-positive NSCLC and other solid tumors with relevant genetic alterations. The data presented in this guide underscore the robust preclinical and clinical foundation supporting its use in oncology.

References

Repotrectinib: A Technical Guide to a Next-Generation ROS1/TRK Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib (brand name Augtyro) is a next-generation, orally administered tyrosine kinase inhibitor (TKI) that represents a significant advancement in the treatment of cancers driven by oncogenic fusions of the ROS1 (proto-oncogene tyrosine-protein kinase ROS1) and NTRK (neurotrophic tyrosine receptor kinase) genes.[1] Approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors, this compound was specifically engineered to address the clinical challenge of acquired resistance to first-generation TKIs.[1][2][3] Its unique, compact macrocyclic structure enables potent inhibition of both wild-type and mutated kinases, particularly those with solvent-front and gatekeeper mutations that render earlier inhibitors ineffective.[2][4][5]

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of ROS1 and Tropomyosin Receptor Tyrosine Kinases (TRKA, TRKB, and TRKC).[1][2][6] In cancers driven by chromosomal rearrangements of these genes, the resulting fusion proteins are constitutively active, leading to hyperactivation of downstream signaling pathways crucial for cell proliferation and survival.

By binding to the ATP-binding pocket of the kinase domain, this compound blocks the phosphorylation and activation of these oncogenic drivers.[6] This inhibition effectively shuts down key downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK ROS1 / TRK Fusion Protein RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits ROS1/TRK signaling pathways.

Overcoming Acquired Resistance

A primary limitation of first-generation TKIs like crizotinib, entrectinib, and larotrectinib is the development of on-target resistance mutations within the kinase domain.[7][8] These mutations, often located in the solvent-front or gatekeeper regions, cause steric hindrance that prevents the binding of these larger, more flexible inhibitors.

This compound's compact and rigid macrocyclic structure was rationally designed to circumvent this steric clash.[2][5] This allows it to maintain high-affinity binding and potent inhibition despite the presence of mutations that confer resistance to other TKIs. It has demonstrated significant activity against the highly recalcitrant ROS1 G2032R solvent-front mutation, which is responsible for up to 60% of crizotinib-resistant cases, as well as various TRK solvent-front (e.g., TRKA G595R, TRKC G623R) and gatekeeper (e.g., TRKA F589L) mutations.[2][7][8][9]

G cluster_0 Treatment Evolution TKI_Naive TKI-Naïve (Wild-Type ROS1/TRK) FirstGen 1st-Gen TKI (e.g., Crizotinib) TKI_Naive->FirstGen Initial Treatment This compound This compound (Next-Gen TKI) TKI_Naive->this compound 1st-Line Treatment Resistance Acquired Resistance (e.g., G2032R, G595R) FirstGen->Resistance Disease Progression Resistance->this compound 2nd-Line Treatment Response Response Restoration This compound->Response Overcomes Resistance

Caption: this compound's role in overcoming TKI resistance.
Table 1: Comparative Potency of TRK Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound compared to other TKIs against common TRK resistance mutations. Lower values indicate higher potency.

Mutation TargetLarotrectinib IC50 (nM)Selitrectinib IC50 (nM)This compound IC50 (nM)
TRKC G623R (Solvent-Front)6,940272
TRKA F617I (Gatekeeper)4,33052<0.2
Data sourced from a study on TRK inhibitor resistance mutations.[8]

Clinical Efficacy: The TRIDENT-1 Trial

The pivotal Phase 1/2 TRIDENT-1 clinical trial established the efficacy and safety of this compound in patients with ROS1-positive NSCLC and NTRK-positive solid tumors.[10] The study demonstrated high and durable response rates, including in patients who were TKI-naïve and those who had been previously treated with other TKIs.

Table 2: Efficacy in TKI-Naïve ROS1-Positive NSCLC
EndpointResult (n=71)95% Confidence Interval
Confirmed Objective Response Rate (cORR) 79%68% to 88%
   Complete Response (CR)14%-
   Partial Response (PR)65%-
Median Duration of Response (DOR) 34.1 - 36.8 months25.6 to Not Evaluable
Median Progression-Free Survival (PFS) 31.1 - 35.7 months21.9 to Not Evaluable
Data from the TRIDENT-1 study.[5][11]
Table 3: Efficacy in TKI-Pretreated ROS1-Positive NSCLC
EndpointResult (n=56)95% Confidence Interval
Confirmed Objective Response Rate (cORR) 38%25% to 52%
Median Duration of Response (DOR) 14.8 months7.6 to Not Evaluable
Median Progression-Free Survival (PFS) 9.0 months6.8 to 19.6
Data from the TRIDENT-1 study for patients previously treated with one ROS1 TKI and no chemotherapy.[5]
Table 4: Activity Against ROS1 G2032R Resistance Mutation
Patient CohortObjective Response Rate
Tumors with ROS1 G2032R mutation (n=17)59%
Data from the TRIDENT-1 study.[3]
Table 5: Intracranial Efficacy in TKI-Naïve Patients
EndpointResult (n=9)95% Confidence Interval
Intracranial Objective Response Rate (IC-ORR) 89%52% to 100%
Median Intracranial Duration of Response (IC-DOR) 43.2 months11.1 to Not Evaluable
Data for patients with measurable brain metastases at baseline.[11]

Experimental Protocols & Preclinical Methodologies

The preclinical evaluation of this compound involved a range of in vitro and in vivo assays to characterize its potency and anti-tumor activity.

Cellular Proliferation and Potency Assays
  • Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells (IC50) expressing wild-type or mutant ROS1/TRK fusions.

  • Methodology:

    • Cell Culture: Engineered Ba/F3 cells or patient-derived cancer cell lines expressing the target kinase fusions are cultured under standard conditions.[12][13]

    • Drug Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound or comparator TKIs.

    • Incubation: The treated cells are incubated for a fixed period, typically 72 hours, to allow for an anti-proliferative effect.[13]

    • Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis (e.g., via GraphPad Prism).[13]

Colony Forming Assays
  • Objective: To assess the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

  • Methodology:

    • Cell Seeding: A low density of cells is seeded in 6-well plates.

    • Drug Treatment: Cells are cultured in media containing a fixed concentration of this compound, with the media being replaced every few days.

    • Incubation: Plates are incubated for an extended period, typically 14 days, to allow for colony growth.[13]

    • Visualization: After incubation, colonies are fixed (e.g., with paraformaldehyde) and stained with crystal violet for visualization and quantification.[13]

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Model Generation: Patient-derived xenograft (PDX) models or cell-line-derived xenografts are established by implanting human tumor cells subcutaneously into immunocompromised mice.[7][14]

    • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment (this compound) and control (vehicle) groups. The drug is administered orally according to a defined dosing schedule.

    • Efficacy Monitoring: Tumor volume is measured regularly throughout the study. Animal survival is also monitored as a primary endpoint.

    • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the inhibition of downstream signaling pathways via methods like Western blot.

G start Start: Identify Target (e.g., ROS1 G2032R) cell_culture Culture Cells Expressing Target Kinase start->cell_culture drug_treatment Treat with Serial Dilutions of this compound cell_culture->drug_treatment incubation Incubate for 72 Hours drug_treatment->incubation viability Measure Cell Viability (e.g., CellTiter-Glo) incubation->viability analysis Calculate IC50 Value (Dose-Response Curve) viability->analysis finish End: Determine Potency analysis->finish

References

A Technical Guide to the In Vitro Potency of Repotrectinib Against Kinase Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro potency of repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), against wild-type and mutated forms of key oncogenic driver kinases, including ROS1, NTRK (TRKA, TRKB, TRKC), and ALK. This compound's compact macrocyclic structure was rationally designed to overcome the steric hindrance that often leads to resistance to earlier-generation TKIs, particularly mutations in the solvent-front and gatekeeper regions of the kinase domain.[1][2][3][4]

**Executive Summary

This compound demonstrates potent, sub-nanomolar inhibitory activity against wild-type ROS1, NTRK, and ALK fusions.[5][6][7] Crucially, it maintains potent activity against a wide spectrum of clinically relevant resistance mutations that render other TKIs ineffective.[6][8][9] This includes the highly recalcitrant solvent-front mutations (e.g., ROS1 G2032R, TRKA G595R, ALK G1202R) and various gatekeeper mutations.[6][8][10] The data presented herein, derived from cellular and biochemical assays, underscores the potential of this compound as a best-in-class inhibitor for patients with ROS1, NTRK, or ALK fusion-positive cancers, both in treatment-naïve and pre-treated, resistant settings.[11][12]

Data Presentation: In Vitro Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various wild-type and mutant kinases, as determined by in vitro cell-based proliferation assays.

Table 1: this compound Potency against ROS1 Fusions and Mutants
Kinase TargetCell-Based Proliferation IC50 (nM)
Wild-Type Fusions
CD74-ROS1<0.2[10]
SDC4-ROS10.2[10]
EZR-ROS1<0.1[10]
TPM3-ROS1<0.1[10]
Resistance Mutations
ROS1 G2032R (Solvent-Front)3.3[6][10][13][14]
ROS1 L2026M (Gatekeeper)<0.2[10]
ROS1 D2033N (Solvent-Front)1.3[13][14]
Table 2: this compound Potency against NTRK Fusions and Mutants
Kinase TargetCell-Based Proliferation IC50 (nM)
Wild-Type Fusions
LMNA-TRKA<0.2[1][6]
ETV6-TRKB<0.2[1][6]
ETV6-TRKC<0.2[1][6]
Resistance Mutations
TRKA G595R (Solvent-Front)0.4[6]
TRKB G639R (Solvent-Front)0.6[6]
TRKC G623R (Solvent-Front)0.2[6]
TRKC G623E (Solvent-Front)1.4[6]
TRKC F617I (Gatekeeper)<0.2[15]
Table 3: this compound Potency against ALK Fusions and Mutants
Kinase TargetEnzymatic IC50 (nM)Cell-Based Proliferation IC50 (nM)
Wild-Type 1.01[7]27
Resistance Mutations
ALK G1202R (Solvent-Front)1.26[7]63.6
ALK L1196M (Gatekeeper)1.08[5][7]Not Available
Table 4: this compound Potency against Other Kinases
Kinase TargetEnzymatic IC50 (nM)
JAK21.04[5]
LYN1.66[5]
SRC5.3[5][7]
FAK6.96[5]

Experimental Protocols

The quantitative data presented above were primarily generated using engineered cell-based proliferation assays and cellular phosphorylation assays. The detailed methodologies are outlined below.

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cells whose proliferation is dependent on the activity of a specific kinase.

  • Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express specific oncogenic kinase fusions (e.g., CD74-ROS1, LMNA-TRKA) or their mutated variants. This renders them IL-3 independent, making their proliferation directly reliant on the activity of the expressed kinase.[9][10][16]

  • Seeding: Cells are seeded at a density of 2,000 cells per well into 384-well white plates.[16]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or other comparator inhibitors.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 environment.[16]

  • Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This luciferase-based assay quantifies ATP levels, which is an indicator of metabolically active cells.[16]

  • Data Analysis: Luminescence is read on a plate reader. The resulting data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis in software such as Prism (GraphPad Software).[16]

Cellular Phosphorylation Assay (Immunoblotting)

This assay directly measures the ability of a compound to inhibit the autophosphorylation of the target kinase within a cellular context, confirming on-target activity.

  • Cell Lines: Engineered NIH3T3 or Ba/F3 cells harboring the kinase of interest are typically used. For example, NIH3T3 cells expressing LMNA–TRKA G595R.[16]

  • Seeding: Approximately 500,000 cells are seeded per well in a 24-well plate and cultured for 24 hours.[16]

  • Compound Treatment: Cells are treated with various concentrations of this compound for a short duration, typically 4 hours.[16]

  • Cell Lysis: After treatment, cells are collected and lysed using RIPA (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]

  • Immunoblotting:

    • Protein lysates are quantified, and equal amounts are resolved by SDS-PAGE on 4%–12% Bolt Bis-Tris gels.[16]

    • Proteins are transferred to a nitrocellulose membrane.

    • The membrane is blocked and then probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-TRKA Tyr490) and for the total amount of the kinase protein.

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The reduction in the phosphorylated kinase signal relative to the total kinase indicates the inhibitory activity of the compound.

Visualizations: Pathways and Workflows

Signaling Pathways Targeted by this compound

This compound functions by binding to the ATP-binding site of ROS1, NTRK, and ALK kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]

G cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcomes ROS1 ROS1 Fusion RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K NTRK NTRK Fusion NTRK->RAS NTRK->PI3K ALK ALK Fusion ALK->RAS ALK->PI3K This compound This compound This compound->ROS1 This compound->NTRK This compound->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival

Caption: this compound inhibits oncogenic signaling pathways.

Experimental Workflow for In Vitro Potency Assessment

The process for determining the IC50 of this compound in cell-based assays follows a standardized workflow from cell line generation to final data analysis.

G start 1. Engineer Ba/F3 Cells (Express WT or Mutant Kinase) seed 2. Cell Seeding (2,000 cells/well in 384-well plate) start->seed treat 3. Compound Treatment (this compound dose response) seed->treat incubate 4. Incubation (72 hours at 37°C) treat->incubate assay 5. Viability Assay (CellTiter-Glo®) incubate->assay analyze 6. Data Analysis (Calculate IC50 values) assay->analyze

Caption: Workflow for cell-based in vitro potency analysis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Repotrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of repotrectinib, a next-generation ROS1/TRK/ALK tyrosine kinase inhibitor, in various biological samples. The protocols are designed to be implemented in a laboratory setting for pharmacokinetic studies, therapeutic drug monitoring, and quality control analysis.

Introduction

This compound is a potent and selective inhibitor of ROS1, tropomyosin receptor kinase (TRK), and anaplastic lymphoma kinase (ALK) fusion proteins.[1] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and conducting bioequivalence and bioavailability studies.[2] This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methods for this purpose.

Signaling Pathway of this compound

This compound functions by binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation activity.[1] This action blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration, leading to cell cycle arrest and apoptosis in tumor cells.[1][3]

Repotrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinases ROS1 / TRK / ALK Fusion Proteins Downstream Signaling Downstream Signaling Receptor Tyrosine Kinases->Downstream Signaling ATP This compound This compound This compound->Receptor Tyrosine Kinases Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream Signaling->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits LCMS_Workflow Sample_Collection 1. Sample Collection (Plasma or Tissue Homogenate) Protein_Precipitation 2. Protein Precipitation (Acetonitrile + Internal Standard) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 5. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis HPLC_Workflow Sample_Preparation 1. Sample Preparation (Dissolution in Mobile Phase) Filtration 2. Filtration Sample_Preparation->Filtration Injection 3. HPLC Injection Filtration->Injection Chromatographic_Separation 4. Chromatographic Separation Injection->Chromatographic_Separation UV_Detection 5. UV Detection Chromatographic_Separation->UV_Detection Quantification 6. Quantification UV_Detection->Quantification

References

Application Notes and Protocols for Designing Clinical Trials with Repotrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib (brand name Augtyro) is a next-generation tyrosine kinase inhibitor (TKI) designed to potently target ROS1, NTRK, and ALK fusion proteins.[1][2] Its compact, macrocyclic structure allows it to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs, including solvent-front and gatekeeper mutations.[2][3][4][5] this compound has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK-fusion positive solid tumors, in both TKI-naïve and previously treated populations.[6][7]

These application notes provide a comprehensive overview of the preclinical and clinical data on this compound, along with detailed protocols for key experimental assays and guidance for designing clinical trials.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ROS1, Tropomyosin Receptor Kinase (TRK) A, B, and C, and Anaplastic Lymphoma Kinase (ALK).[1][8] By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[9] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells driven by these oncogenic fusions.[9] A key feature of this compound is its ability to bind effectively to both wild-type and mutated kinase domains, including the G2032R solvent-front mutation in ROS1, a common mechanism of resistance to crizotinib.[3][10]

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1/NTRK/ALK ROS1/NTRK/ALK RAS RAS ROS1/NTRK/ALK->RAS PI3K PI3K ROS1/NTRK/ALK->PI3K This compound This compound This compound->ROS1/NTRK/ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

This compound inhibits ROS1/NTRK/ALK signaling pathways.

Preclinical Data

This compound has demonstrated potent and selective inhibitory activity against ROS1, TRK, and ALK kinases in both biochemical and cellular assays.

In Vitro Kinase Inhibition
Kinase TargetIC50 (nM)
ROS1 (WT) 0.07[1][11][12]
TRKA (WT) 0.83[1][11][12]
TRKB (WT) 0.05[1][11][12]
TRKC (WT) 0.1[1][11][12]
ALK (WT) 1.01[1][8][11]
ALK (G1202R) 1.26[1][8][11]
ALK (L1196M) 1.08[1][8][11]
JAK2 1.04[1][12]
SRC 5.3[1][8][11]
FAK 6.96[1][12]
Cellular Activity
Cell LineFusion/MutationAssayIC50 (nM)
NIH3T3CD74-ROS1Phosphorylation<1[9]
KM12TPM3-TRKAPhosphorylation<1[9]
Karpas-299NPM-ALKPhosphorylation<3[9]
H2228EML4-ALKCell Proliferation100[1][11]
Ba/F3EML4-ALK (G1202R)Cell Proliferation3.3[9]
Ba/F3CD74-ROS1 (G2032R)Cell Proliferation3.3[13]

Clinical Trial Design: The TRIDENT-1 Study

The pivotal Phase 1/2 TRIDENT-1 trial (NCT03093116) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring ROS1, NTRK, or ALK rearrangements.[7][14]

Study Design

cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion Dose_Escalation Determine MTD and RP2D (160mg QD for 14 days, then 160mg BID) TKI_Naive ROS1+ NSCLC TKI-Naïve Dose_Escalation->TKI_Naive TKI_Pretreated_1 ROS1+ NSCLC 1 Prior TKI, No Chemo Dose_Escalation->TKI_Pretreated_1 TKI_Pretreated_2 ROS1+ NSCLC 1 Prior TKI + 1 Prior Chemo Dose_Escalation->TKI_Pretreated_2 TKI_Pretreated_3 ROS1+ NSCLC 2 Prior TKIs Dose_Escalation->TKI_Pretreated_3 NTRK_Positive NTRK+ Solid Tumors Dose_Escalation->NTRK_Positive

TRIDENT-1 Clinical Trial Workflow.
Key Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Histologically confirmed locally advanced or metastatic solid tumorSymptomatic brain metastases[15]
Documented ROS1, NTRK, or ALK gene fusionPrior treatment with this compound
Measurable disease per RECIST v1.1[15]Clinically significant cardiovascular disease[3]
ECOG performance status of 0-1[15]Other active malignancies[3]
Clinical Efficacy (TRIDENT-1)
Patient CohortNumber of PatientsOverall Response Rate (ORR)Median Duration of Response (DOR)
ROS1+ NSCLC (TKI-Naïve) 7179%[6][7]34.1 months[6][7]
ROS1+ NSCLC (1 Prior TKI, No Chemo) 5638%[6][7]14.8 months[6][7]
Safety and Tolerability

The most common adverse reactions reported in the TRIDENT-1 trial were dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, and cognitive disorders.[6][7]

Experimental Protocols

Patient Stratification Logic

For clinical trials involving this compound, patient stratification is critical to ensure the appropriate population is enrolled.

Patient Patient Tumor_Biopsy Tumor_Biopsy Patient->Tumor_Biopsy Molecular_Testing Molecular_Testing Tumor_Biopsy->Molecular_Testing ROS1_Positive ROS1_Positive Molecular_Testing->ROS1_Positive ROS1 Fusion? NTRK_Positive NTRK_Positive Molecular_Testing->NTRK_Positive NTRK Fusion? ALK_Positive ALK_Positive Molecular_Testing->ALK_Positive ALK Fusion? Negative Negative Molecular_Testing->Negative No Fusion TKI_Naive TKI_Naive ROS1_Positive->TKI_Naive Prior TKI? TKI_Pretreated TKI_Pretreated ROS1_Positive->TKI_Pretreated Prior TKI? NTRK_Positive->TKI_Naive Prior TKI? NTRK_Positive->TKI_Pretreated Prior TKI? ALK_Positive->TKI_Naive Prior TKI? ALK_Positive->TKI_Pretreated Prior TKI? Exclude Exclude Negative->Exclude Enroll Enroll TKI_Naive->Enroll TKI_Pretreated->Enroll

Patient stratification for this compound clinical trials.
Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Ba/F3 engineered with ROS1 or NTRK fusions)

  • This compound

  • Cell culture medium and supplements

  • 384-well white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Protocol:

  • Seed 2,000 cells per well in a 384-well white plate and incubate for 24 hours.[13]

  • Prepare serial dilutions of this compound in culture medium.

  • Treat cells with varying concentrations of this compound and incubate for 72 hours.[13]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation of target kinases and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 4 hours).[5]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.[16]

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in SDS sample buffer.[16]

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[5][17]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]

  • Incubate the membrane with primary antibody overnight at 4°C.[5][16]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5][17]

  • Add chemiluminescent substrate and capture the signal using an imaging system.[5]

Fluorescence In Situ Hybridization (FISH)

Objective: To detect ROS1 or NTRK gene rearrangements in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns thick) on charged slides.[4][18]

  • Break-apart FISH probe for the target gene (e.g., ROS1)

  • Pre-treatment and hybridization reagents

  • Fluorescence microscope

Protocol:

  • Deparaffinize and rehydrate FFPE tissue sections.

  • Perform heat-induced epitope retrieval.

  • Digest with protease.

  • Apply the FISH probe to the tissue and co-denature the probe and target DNA.

  • Hybridize overnight in a humidified chamber.

  • Perform post-hybridization washes to remove unbound probe.

  • Counterstain with DAPI.

  • Analyze under a fluorescence microscope, scoring a minimum of 100 interphase cells.[4]

  • A positive result for a gene rearrangement is indicated by the separation of the 5' (green) and 3' (red) signals.

References

Application Notes and Protocols for Testing Repotrectinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib (marketed as Augtyro) is a next-generation tyrosine kinase inhibitor (TKI) designed to potently target ROS1, NTRK, and ALK kinase fusions.[1][2][3] It has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK gene fusion-positive solid tumors.[1][3][4] A key feature of this compound is its efficacy against tumors that have developed resistance to earlier-generation TKIs, particularly through solvent-front mutations such as ROS1 G2032R.[5][6] this compound's compact, macrocyclic structure allows it to bind effectively to the ATP-binding pocket of its target kinases, even in the presence of mutations that sterically hinder larger inhibitors.[6][7] By inhibiting these driver oncogenes, this compound blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7]

These application notes provide detailed protocols for preclinical evaluation of this compound efficacy using both in vitro and in vivo models. The described experimental designs are intended to assess the compound's potency, target engagement, and anti-tumor activity in relevant cancer models, including those harboring resistance mutations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its efficacy testing.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK Pathway cluster_nucleus Nucleus ROS1/NTRK/ALK ROS1/NTRK/ALK Fusion Proteins PI3K PI3K ROS1/NTRK/ALK->PI3K RAS RAS ROS1/NTRK/ALK->RAS This compound This compound This compound->ROS1/NTRK/ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 1: this compound Targeted Signaling Pathway.

This compound Efficacy Testing Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Lines Select Cell Lines (WT, Mutant ROS1/NTRK/ALK) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot (Target Phosphorylation) Cell_Lines->Western_Blot Xenograft_Models Establish Xenograft Models (CDX, PDX) Cell_Lines->Xenograft_Models Implantation Treatment This compound Treatment Xenograft_Models->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Western Blot of Tumors) Treatment->Pharmacodynamics

Figure 2: Experimental Workflow for this compound Efficacy Testing.

In Vitro Efficacy Assessment

Cell Viability Assay (MTS/MTT)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • ROS1, NTRK, or ALK-driven cancer cell lines (e.g., HCC78, KM12) and corresponding wild-type or parental cell lines.

  • This compound

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,500-3,000 cells per well and incubate overnight.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for 72 hours at 37°C.[8]

  • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Read absorbance at 490 nm.[9][10]

  • For MTT assay: Add MTT reagent, incubate for 1-4 hours, then add solubilization solution to dissolve formazan crystals. Read absorbance at 570 nm.[9]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation:

Cell LineGenotypeThis compound IC50 (nM)
Cell Line ACD74-ROS1
Cell Line BSDC4-ROS1
Cell Line CCD74-ROS1 G2032R
Cell Line DTPM3-NTRK1
Parental LineWild-Type
Western Blot Analysis of Target Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[11][12]

  • Primary antibodies (e.g., anti-phospho-ROS1 (Tyr2274), anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)[4][13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with various concentrations of this compound for 4 hours.[7]

  • Lyse cells and determine protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.[11][12]

  • Incubate with primary antibody overnight at 4°C.[4][11][12]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detect signals using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-protein levels to total protein levels.

Data Presentation:

ProteinThis compound Concentration (nM)Normalized Phosphorylation Level (relative to vehicle)
p-ROS101.00
1
10
100
p-AKT01.00
1
10
100
p-ERK01.00
1
10
100

In Vivo Efficacy Assessment

Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models

These protocols evaluate the anti-tumor activity of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell lines or patient tumor fragments

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers

Protocol for CDX Model:

  • Subcutaneously inject 5 million cancer cells mixed with Matrigel into the flank of each mouse.[7]

  • Monitor tumor growth until tumors reach a volume of 100-200 mm³.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg, twice daily) or vehicle via oral gavage.[14]

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot).

Protocol for PDX Model:

  • Surgically obtain fresh tumor tissue from consenting patients.

  • Implant small tumor fragments (2-3 mm³) subcutaneously into immunocompromised mice.

  • Allow tumors to grow and passage them to subsequent mice for cohort expansion.

  • Once tumors are established and reach the desired size, follow steps 3-6 from the CDX protocol.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SD (Day X)Tumor Growth Inhibition (%)
Vehicle Control0
This compound (Dose 1)
This compound (Dose 2)
Competitor TKI
Brain Metastasis Model

This protocol assesses the efficacy of this compound against intracranial tumors, leveraging its ability to cross the blood-brain barrier.[8][15]

Materials:

  • Immunocompromised mice

  • Luciferase-expressing cancer cells

  • Stereotactic injection apparatus

  • Bioluminescence imaging system

  • This compound formulation

Protocol:

  • Intracranially inject luciferase-expressing cancer cells into the brains of anesthetized mice using a stereotactic apparatus.

  • Monitor tumor growth via bioluminescence imaging.

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer this compound or vehicle as described in the xenograft protocol.

  • Monitor tumor burden and animal survival.

  • At the end of the study, brains can be harvested for histological or immunohistochemical analysis.

Data Presentation:

Treatment GroupMedian Survival (days)Change in Bioluminescence Signal (%)
Vehicle Control
This compound

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound. By systematically assessing its impact on cell viability, target phosphorylation, and in vivo tumor growth, researchers can generate robust data to support its continued development and clinical application. The inclusion of models with acquired resistance mutations is critical for demonstrating the unique advantages of this next-generation TKI.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Repotrectinib Dosage for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for repotrectinib. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize this compound dosage for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and which signaling pathways does it inhibit?

This compound is a next-generation tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently target and inhibit ROS1, TRK (A, B, and C), and ALK fusion proteins.[1][2][3] At a molecular level, this compound binds to the ATP-binding site of these kinases, which prevents their phosphorylation and subsequent activation.[1] This action effectively blocks downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation, growth, and survival.[1] A key feature of this compound is its compact macrocyclic structure, which allows it to overcome resistance mechanisms, such as solvent-front mutations, that can limit the efficacy of earlier-generation TKIs.[3][4][5]

Diagram of this compound's Mechanism of Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK ROS1 / TRK / ALK Receptor Tyrosine Kinase PI3K_pathway PI3K/AKT/mTOR Pathway RTK->PI3K_pathway Activation RAS_pathway RAS/RAF/MEK/ERK Pathway RTK->RAS_pathway Activation This compound This compound This compound->RTK Binds to ATP-binding site ATP ATP ATP->RTK Cell_Growth Cell Growth, Proliferation, Survival PI3K_pathway->Cell_Growth RAS_pathway->Cell_Growth

Caption: Signaling pathway inhibited by this compound.

Q2: What are the typical IC50 values for this compound in different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound is potent against a range of kinases and cell lines, particularly those with ROS1, TRK, and ALK fusions. It demonstrates high potency in both enzymatic and cell-based assays.[6] Below is a summary of reported IC50 values.

Target/Cell LineIC50 (nM)Notes
Enzymatic Assays
ROS1 (WT)0.07Potent inhibition of wild-type ROS1 kinase activity.[7][8]
TRKA (WT)0.83Potent inhibition of wild-type TRKA kinase activity.[7][8]
TRKB (WT)0.05Potent inhibition of wild-type TRKB kinase activity.[7][8]
TRKC (WT)0.1Potent inhibition of wild-type TRKC kinase activity.[7][8]
ALK (WT)1.01Potent inhibition of wild-type ALK kinase activity.[7][8]
ALK G1202R (Mutant)1.26Effective against the ALK G1202R resistance mutation.[7][8]
ALK L1196M (Mutant)1.08Effective against the ALK L1196M resistance mutation.[7][8]
JAK21.04Off-target activity noted.[7][8]
SRC5.3Off-target activity noted.[7]
FAK6.96Off-target activity noted.[7][8]
Cellular Proliferation Assays
Karpas-299 (ALK fusion)23.7Similar potency to alectinib in this cell line.[6]
CLB-BAR (ALK-addicted)124.1 ± 4.89Neuroblastoma cell line.[9]
CLB-GE (ALK-addicted)259.4 ± 6.3Neuroblastoma cell line.[9]
Kelly (ALK-addicted)310.9 ± 7.9Neuroblastoma cell line.[9]
SK-N-AS (non-ALK-addicted)594.8 ± 47.3Neuroblastoma cell line, higher IC50 suggests target specificity.[9]
SK-N-BE (non-ALK-addicted)510.8 ± 16.94Neuroblastoma cell line, higher IC50 suggests target specificity.[9]
Cellular Phosphorylation Assays
NIH3T3 (CD74-ROS1)<1Inhibition of ROS1 phosphorylation.[6]
KM12 (TPM3-TRKA)<1Inhibition of TRKA phosphorylation.[6]
Karpas-299 (NPM-ALK)<3Inhibition of ALK phosphorylation.[6]
H2228 (EML4-ALK)13Inhibition of EML4-ALK phosphorylation.[7]

Q3: What is a standard protocol for determining the optimal dosage of this compound in a cell viability assay?

A standard approach involves a dose-response experiment using a colorimetric or fluorometric cell viability reagent. Here is a general protocol using an MTT or Alamar Blue (resazurin) assay.

Experimental Protocol: Dose-Response Cell Viability Assay

1. Materials:

  • This compound stock solution (dissolved in DMSO, stored at -80°C)[10]

  • Appropriate cancer cell line (e.g., those with known ROS1, TRK, or ALK fusions)

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[10]

  • Phosphate-Buffered Saline (PBS)

  • 96-well or 384-well clear, flat-bottom plates (for MTT) or opaque-walled plates (for Alamar Blue)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Alamar Blue reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)[11]

  • Multichannel pipette and sterile tips

  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to an optimized seeding density. This should allow for exponential growth during the assay period.[12]

    • Seed cells into each well of the plate (e.g., 5,000-10,000 cells/well in 100 µL for a 96-well plate).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[10]

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common concentration range for initial screening is 0.1 nM to 10 µM.[12]

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%) and a "no-cell" blank control (medium only).[9]

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for a predetermined duration, typically 72 to 96 hours, at 37°C and 5% CO2.[10][12]

  • Viability Measurement (Alamar Blue Example):

    • Add 10-20 µL of Alamar Blue reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized to ensure the signal is within the linear range of the instrument.

    • Measure fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the average blank reading from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[10]

Workflow for Optimizing this compound Dosage

Start Start: Select Cell Line (e.g., ROS1+ NSCLC) Seed Seed Cells in Multi-Well Plate Start->Seed Incubate1 Incubate 24h (Allow Attachment) Seed->Incubate1 PrepareDrug Prepare Serial Dilutions of this compound (e.g., 0.1 nM - 10 µM) Incubate1->PrepareDrug Treat Treat Cells with this compound and Vehicle Control (DMSO) Incubate1->Treat PrepareDrug->Treat Incubate2 Incubate 72-96h Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, Alamar Blue) Incubate2->AddReagent Incubate3 Incubate 1-4h AddReagent->Incubate3 Read Read Plate (Absorbance/Fluorescence) Incubate3->Read Analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curve Read->Analyze DetermineIC50 Determine IC50 Value (Non-linear Regression) Analyze->DetermineIC50 End End: Optimal Dose Range Identified DetermineIC50->End

Caption: Experimental workflow for dose-response analysis.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution during plating can lead to significant differences in cell numbers between wells.

    • Solution: Ensure the cell suspension is homogenous before and during plating by gently pipetting or inverting the tube. Work quickly to prevent cells from settling. Consider using a reverse pipetting technique.

  • Possible Cause 2: Edge effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells for experimental data. Fill these "border" wells with sterile PBS or medium to create a humidity barrier.

  • Possible Cause 3: Pipetting errors. Inaccurate pipetting of the drug or viability reagent can introduce variability.

    • Solution: Use calibrated pipettes and change tips between different drug concentrations. For small volumes, ensure the pipette tip is submerged just below the surface of the liquid.

Problem 2: The dose-response curve is flat or does not show a clear sigmoidal shape.

  • Possible Cause 1: Incorrect dosage range. The concentrations tested may be too high (all cells are dead) or too low (no significant effect).

    • Solution: Perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range. Adjust subsequent experiments to focus on the range where the IC50 is expected to fall.

  • Possible Cause 2: Cell line is resistant to this compound. The chosen cell line may not have the specific ROS1, TRK, or ALK fusions that this compound targets, or it may have other resistance mechanisms.[4]

    • Solution: Verify the genetic background of your cell line. Use a known sensitive cell line as a positive control. If investigating resistance, this result itself is significant.

  • Possible Cause 3: Insufficient incubation time. The drug may require more time to induce a measurable effect on cell viability.

    • Solution: Try extending the drug incubation period (e.g., from 72h to 96h or 120h). Perform a time-course experiment to determine the optimal endpoint.

Problem 3: High background signal in "no-cell" control wells.

  • Possible Cause 1: Reagent contamination. The viability reagent or culture medium may be contaminated with bacteria or fungi, which can metabolize the reagent.

    • Solution: Use fresh, sterile reagents and medium. Always practice aseptic technique.

  • Possible Cause 2: Compound interference. this compound itself might directly react with the viability dye, although this is less common.

    • Solution: Test the drug in cell-free medium with the viability reagent to see if there is any direct chemical reaction causing a color or fluorescence change.

Troubleshooting Decision Tree

Start Start: Suboptimal Assay Results Issue What is the main issue? Start->Issue HighVar High Variability in Replicates Issue->HighVar Variability FlatCurve Flat or Non-Sigmoidal Dose-Response Curve Issue->FlatCurve Curve Shape HighBG High Background Signal Issue->HighBG Background Sol_Var1 Check Cell Seeding Technique HighVar->Sol_Var1 Sol_Var2 Mitigate Edge Effects (Use Border Wells) HighVar->Sol_Var2 Sol_Var3 Verify Pipette Calibration HighVar->Sol_Var3 Sol_Curve1 Adjust Dosage Range (Pilot Study) FlatCurve->Sol_Curve1 Sol_Curve2 Confirm Cell Line Sensitivity/Genotype FlatCurve->Sol_Curve2 Sol_Curve3 Increase Drug Incubation Time FlatCurve->Sol_Curve3 Sol_BG1 Use Fresh, Sterile Reagents/Medium HighBG->Sol_BG1 Sol_BG2 Test for Direct Compound Interference HighBG->Sol_BG2

Caption: A decision tree for troubleshooting common issues.

References

Repotrectinib Experimental Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the off-target effects of repotrectinib in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Cell Viability or Phenotypic Changes Unrelated to ROS1, ALK, or TRK Inhibition

  • Potential Cause: Off-target kinase inhibition by this compound. Published data indicates that this compound can inhibit other kinases, such as JAK2, LYN, Src, and FAK, at nanomolar concentrations.[1][2] These kinases are involved in various signaling pathways that can influence cell survival, proliferation, and morphology.

  • Troubleshooting Steps:

    • Kinase Selectivity Profiling: Perform a kinase panel screen to identify which off-target kinases are inhibited by this compound at the concentrations used in your experiment.

    • Target Validation: Use complementary techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target kinase to see if it phenocopies the effect of this compound.

    • Dose-Response Analysis: Conduct a dose-response experiment with this compound and correlate the phenotypic changes with the IC50 values for both on-target and potential off-target kinases.

Issue 2: Neurological Phenotypes in Cellular or Animal Models

  • Potential Cause: On-target inhibition of TRKA, TRKB, and TRKC in non-cancerous cells. The neurotoxicity observed in clinical settings, such as dizziness and paresthesia, is often attributed to the on-target inhibition of the TRK pathway in the nervous system.[3][4]

  • Troubleshooting Steps:

    • Control Experiments: Utilize control cell lines or animals that do not express the ROS1, ALK, or TRK fusion proteins to isolate the effects of TRK inhibition on the nervous system.

    • Selective TRK Inhibitors: Compare the phenotype observed with this compound to that of a highly selective TRK inhibitor to confirm that the neurological effects are indeed TRK-dependent.

    • Dose Adjustment: In animal models, carefully titrate the dose of this compound to find a therapeutic window that minimizes neurological side effects while maintaining anti-tumor efficacy.

Issue 3: Inconsistent Results Across Different Cell Lines

  • Potential Cause: Varying expression levels of on- and off-target kinases in different cell lines. The cellular context, including the relative abundance of different kinases, can significantly influence the net effect of a multi-kinase inhibitor like this compound.

  • Troubleshooting Steps:

    • Protein Expression Analysis: Characterize the expression levels of ROS1, ALK, TRKs, and known off-target kinases (e.g., JAK2, Src family) in your panel of cell lines using techniques like Western blotting or proteomics.

    • Correlate Sensitivity with Expression: Analyze whether the sensitivity of the cell lines to this compound correlates with the expression levels of its targets.

    • Utilize Isogenic Cell Lines: Where possible, use isogenic cell lines (differing only in the expression of a single target) to dissect the contribution of each kinase to the observed phenotype.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of this compound?

This compound is a potent inhibitor of its primary targets ROS1, ALK, and TRK family kinases (TRKA, TRKB, TRKC).[1][2] Additionally, it has been shown to inhibit other kinases with varying potency. A summary of its inhibitory activity is provided in the table below.

TargetIC50 (nM)Reference
Primary Targets
ROS10.07[1]
TRKA0.83[1]
TRKB0.05[1]
TRKC0.1[1]
ALK (wild-type)1.01[1]
ALK G1202R1.26[1]
ALK L1196M1.08[1]
Known Off-Targets
JAK21.04[1]
LYN1.66[1]
Src5.3[1]
FAK6.96[1]

Q2: How can I experimentally determine the off-target profile of this compound in my system?

Several experimental approaches can be used to identify the off-targets of this compound:

  • In Vitro Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (IC50 values) in a cell-free system. This provides a broad overview of its selectivity.

  • Chemoproteomics: This method uses chemical probes to enrich and identify proteins that directly bind to this compound in cell lysates or intact cells. This can reveal both kinase and non-kinase off-targets in a more physiological context.[5][6][7][8][9]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. An increase in a protein's melting temperature in the presence of this compound suggests direct binding.[10][11][12][13][14]

Q3: What are the major signaling pathways affected by this compound's on- and off-target activity?

This compound's inhibition of its primary targets (ROS1, ALK, TRK) leads to the downregulation of key oncogenic signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[15] Its off-target activity on kinases like JAK2 can also impact the JAK/STAT signaling pathway.[16]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC50 of this compound against a purified kinase.

Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[17]

    • Purified kinase and its specific substrate.

    • This compound stock solution (e.g., in DMSO).

    • [γ-32P]ATP.

  • Set up the Reaction:

    • In a microplate, add the kinase and its substrate to the kinase buffer.

    • Add serial dilutions of this compound (and a DMSO control).

    • Pre-incubate the mixture at 30°C for 10 minutes.[17]

  • Initiate the Kinase Reaction:

    • Add [γ-32P]ATP to start the reaction.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).[17]

  • Stop the Reaction:

    • Add a stop solution (e.g., LDS sample buffer).[17]

  • Analyze Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.[17]

    • Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

  • Calculate IC50:

    • Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the target engagement of this compound in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (DMSO) and incubate under normal culture conditions for a specific time (e.g., 1-3 hours).[13]

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-4 minutes) using a thermal cycler, followed by a cooling step.[11][13]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[11]

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of the target protein in the soluble fraction at each temperature point using Western blotting or other immunoassays.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate key signaling pathways and experimental workflows relevant to managing this compound's off-target effects.

On_Target_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt_mtor PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus RTK ROS1 / ALK / TRK (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates This compound This compound This compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: On-Target Signaling Pathways of this compound.

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates This compound This compound This compound->JAK2 Inhibits STAT STAT JAK2->STAT Phosphorylates Transcription Gene Transcription (Inflammation, Cell Growth) STAT->Transcription

Caption: Potential Off-Target Inhibition of the JAK/STAT Pathway.

Off_Target_ID_Workflow start Start: Unexpected Phenotype with this compound kinase_profiling In Vitro Kinase Profiling start->kinase_profiling chemoproteomics Chemoproteomics start->chemoproteomics cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa identify_hits Identify Potential Off-Target Hits kinase_profiling->identify_hits chemoproteomics->identify_hits cetsa->identify_hits validate_hits Validate Hits (siRNA, CRISPR) identify_hits->validate_hits confirm_off_target Confirmed Off-Target validate_hits->confirm_off_target

Caption: Experimental Workflow for Off-Target Identification.

References

Repotrectinib IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of repotrectinib IC50 values.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK (TRKA, TRKB, TRKC), and ALK kinases.[1][2][3] Its macrocyclic structure allows it to overcome resistance mutations that affect first-generation TKIs.[4][5]

Q2: Why am I observing different IC50 values for this compound against the same target in different cell lines?

Variations in IC50 values across different cell lines can be attributed to several factors:

  • Genetic Context: The specific fusion partner of ROS1, TRK, or ALK can influence inhibitor sensitivity.

  • Expression Levels: The expression level of the target kinase fusion protein can impact the concentration of this compound required for inhibition.

  • Off-Target Effects: The presence of other sensitive kinases in a particular cell line could contribute to the observed anti-proliferative effect.[6]

  • Cellular Uptake and Efflux: Differences in drug transporters among cell lines can alter the intracellular concentration of this compound.

Q3: My IC50 values for this compound against known resistance mutations are higher than expected. What could be the issue?

Higher than expected IC50 values against resistance mutations could stem from:

  • Incorrect Mutation Confirmation: Ensure the presence of the specific resistance mutation in your cell model has been sequence-verified.

  • Cell Line Integrity: Cell lines can lose expression of the target fusion protein over time. Regularly verify protein expression via Western blot.

  • Assay Conditions: Suboptimal assay conditions, such as high cell seeding density or extended incubation times, can lead to an underestimation of potency. Refer to the detailed protocols below for recommended parameters.

Q4: How does this compound's potency compare to other TKIs against wild-type and mutant kinases?

This compound generally demonstrates superior potency against wild-type ROS1 and TRK fusions and maintains significant activity against a wide range of resistance mutations, including solvent front and gatekeeper mutations, where other inhibitors may lose efficacy.[7][8][9]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound and other relevant TKIs against various wild-type and mutant kinases.

Table 1: this compound IC50 Values against Wild-Type Kinases

TargetIC50 (nM)Assay TypeReference
ROS10.07Biochemical[1][2]
TRKA0.83Biochemical[1][2]
TRKB0.05Biochemical[1][2]
TRKC0.1Biochemical[1][2]
ALK1.01Biochemical[1][2]
EML4-ALK27Cell-based[3]
LMNA-TRKA<0.2Cell-based[7]
ETV6-TRKB<0.2Cell-based[7]
ETV6-TRKC<0.2Cell-based[7]

Table 2: Comparative IC50 Values (nM) of TRK Inhibitors in Ba/F3 Cells

TRK Fusion/MutationThis compoundLarotrectinibEntrectinibSelitrectinib
Wild-Type Fusions
LMNA-TRKA<0.223.50.31.8
ETV6-TRKB<0.249.41.33.9
ETV6-TRKC<0.230.10.52.1
Resistance Mutations
TRKA G595R (SFM)<0.3300-1000>400-fold decrease~10-fold less potent than this compound
TRKA F589L (GKM)<0.2>600<0.2~100-fold less potent than this compound
TRKA G667C (xDFG)14.6>1500138124

Data compiled from multiple sources.[7][9] SFM = Solvent Front Mutation, GKM = Gatekeeper Mutation, xDFG = xDFG Motif Mutation.

Table 3: this compound IC50 Values against ALK and ROS1 Resistance Mutations

Kinase and MutationIC50 (nM)Assay TypeReference
ALK G1202R1.26Biochemical[1][10]
ALK L1196M1.08Biochemical[1][10]
ROS1 G2032R3.3 - 97Cell-based[3][11]

Experimental Protocols & Troubleshooting

Protocol 1: Cell-Based Proliferation Assay

This protocol is designed to determine the IC50 of this compound by measuring its effect on the proliferation of engineered cell lines (e.g., Ba/F3, NIH3T3) expressing a target kinase fusion.

Materials:

  • Engineered cell line (e.g., Ba/F3-LMNA-TRKA)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed 2,000 cells per well in a 384-well plate.

  • Drug Treatment: Prepare serial dilutions of this compound and add to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC50 value using software like GraphPad Prism.

Troubleshooting Guide for Proliferation Assay

IssuePossible CauseRecommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors.Use a multichannel pipette for cell seeding and drug addition. Ensure thorough mixing of cell suspension before plating.
No dose-response curve (flat curve) Drug concentration range is too high or too low. Cell line is not dependent on the target kinase.Test a wider range of drug concentrations (e.g., 0.01 nM to 10 µM). Confirm target expression and phosphorylation via Western blot.
Low signal-to-noise ratio Low cell number, old reagent.Optimize cell seeding density. Use fresh CellTiter-Glo® reagent.
Protocol 2: Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of its target kinase.

Materials:

  • Engineered cell line (e.g., KM12, NIH3T3 expressing kinase fusion)

  • 24-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-TRKA, anti-total-TRKA)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed approximately 500,000 cells per well in a 24-well plate and incubate for 24 hours.[7]

  • Drug Treatment: Treat cells with a range of this compound concentrations for 4 hours.[7]

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE.

    • Transfer proteins to a nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with a secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities to determine the inhibition of phosphorylation at different drug concentrations.

Troubleshooting Guide for Phosphorylation Assay

IssuePossible CauseRecommended Solution
Weak or no phospho-protein signal Low basal phosphorylation, antibody issue.Ensure the cell line has detectable basal phosphorylation of the target kinase. Use a positive control. Validate the primary antibody.
Inconsistent loading Inaccurate protein quantification, pipetting errors.Use a reliable protein quantification method (e.g., BCA assay). Load a housekeeping protein (e.g., GAPDH, Actin) to normalize for loading.
High background on blot Insufficient blocking, antibody concentration too high.Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations.

Visualizations

Signaling Pathways

Repotrectinib_Signaling_Pathways cluster_downstream Downstream Signaling This compound This compound ROS1 ROS1 Fusion This compound->ROS1 Inhibits TRK TRK A/B/C Fusions This compound->TRK Inhibits ALK ALK Fusion This compound->ALK Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT TRK->RAS_RAF_MEK_ERK TRK->PI3K_AKT_mTOR ALK->RAS_RAF_MEK_ERK ALK->PI3K_AKT_mTOR ALK->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: this compound inhibits ROS1, TRK, and ALK signaling pathways.

Experimental Workflow

IC50_Determination_Workflow start Start: Acquire Engineered Cell Line culture Cell Culture and Expansion start->culture seed_prolif Seed Cells for Proliferation Assay culture->seed_prolif seed_phos Seed Cells for Phosphorylation Assay culture->seed_phos treat_prolif Treat with this compound (72 hours) seed_prolif->treat_prolif treat_phos Treat with this compound (4 hours) seed_phos->treat_phos readout_prolif Cell Viability Readout (e.g., CTG) treat_prolif->readout_prolif readout_phos Cell Lysis and Western Blot treat_phos->readout_phos analysis_prolif IC50 Calculation (Proliferation) readout_prolif->analysis_prolif analysis_phos IC50 Calculation (Phosphorylation) readout_phos->analysis_phos end End: Report IC50 analysis_prolif->end analysis_phos->end

Caption: Workflow for determining this compound IC50 values.

Logical Relationship of Resistance

Resistance_Logic TKI_Naive TKI-Naïve Tumor (e.g., ROS1+) FirstGen_TKI First-Generation TKI (e.g., Crizotinib) TKI_Naive->FirstGen_TKI Treatment Resistance Acquired Resistance FirstGen_TKI->Resistance Leads to SFM Solvent Front Mutation (e.g., G2032R) Resistance->SFM Caused by GKM Gatekeeper Mutation (e.g., L2026M) Resistance->GKM Caused by This compound This compound Treatment SFM->this compound Overcome by GKM->this compound Overcome by Response Clinical Response This compound->Response

Caption: this compound overcomes resistance to first-generation TKIs.

References

Validation & Comparative

Repotrectinib vs. Crizotinib: A Comparative Guide for ROS1+ NSCLC Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of repotrectinib and crizotinib, two prominent tyrosine kinase inhibitors (TKIs) for the treatment of ROS1-positive (ROS1+) non-small cell lung cancer (NSCLC). This document synthesizes key findings from clinical trials to inform research and development in thoracic oncology.

Executive Summary

This compound, a next-generation TKI, has demonstrated a statistically significant improvement in progression-free survival (PFS) in an indirect comparison with the first-generation inhibitor, crizotinib, for the treatment of TKI-naïve ROS1+ NSCLC.[1][2][3] While differences in overall response rate (ORR) and duration of response (DoR) were not statistically significant, the data numerically favor this compound.[1][2] this compound was specifically designed to overcome resistance mechanisms that can limit the efficacy of earlier TKIs like crizotinib, including the solvent front mutation G2032R.[4][5] Furthermore, this compound has shown potent intracranial activity, a critical factor in a disease with a high propensity for brain metastases.[3][4]

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety data from the pivotal trials of this compound (TRIDENT-1) and crizotinib (PROFILE 1001) in TKI-naïve ROS1+ NSCLC patients. It is important to note that these are not from a head-to-head trial, and the crizotinib data is a pooled analysis from multiple studies.[1][2]

Table 1: Comparative Efficacy in TKI-Naïve ROS1+ NSCLC
Efficacy EndpointThis compound (TRIDENT-1)Crizotinib (Pooled Data)
Objective Response Rate (ORR) 79%[4][6]72%[7][8][9]
Median Duration of Response (DoR) 34.1 months[6]24.7 months[7][8][9]
Median Progression-Free Survival (PFS) 35.7 months[6]19.3 months[7][8][9]
Intracranial ORR (Measurable Lesions) 89% (in TKI-naïve patients)[10]Data not consistently reported in a comparable manner
Table 2: Comparative Safety Profile
Adverse Event (Any Grade)This compound (TRIDENT-1)Crizotinib (PROFILE 1001)
Dizziness 58%[6]Not reported as a common AE
Dysgeusia (Taste Disturbance) 50%[6]Not reported as a common AE
Paresthesia (Tingling/Numbness) 30%[6]Not reported as a common AE
Vision Disorder Not reported as a common AE87%[8]
Nausea Not reported as a common AE51%[8]
Edema Not reported as a common AE47%[8]
Diarrhea Not reported as a common AE45%[8]
Vomiting Not reported as a common AE38%[8]
Elevated Transaminases Not reported as a common AE36%[8]
Constipation 20%[5]34%[8]
Treatment-Related Discontinuation 3%[6]No permanent discontinuations due to TRAEs reported[8][9]

Mechanism of Action and Signaling Pathways

ROS1 fusions lead to the constitutive activation of the ROS1 receptor tyrosine kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Both this compound and crizotinib are ATP-competitive inhibitors of the ROS1 kinase, blocking these downstream signals. However, this compound was designed to have a more compact and rigid structure, enabling it to overcome resistance mutations, such as the G2032R solvent front mutation, that can sterically hinder the binding of crizotinib.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition TKI Inhibition ROS1_Fusion ROS1 Fusion Protein PI3K PI3K ROS1_Fusion->PI3K RAS RAS ROS1_Fusion->RAS JAK JAK ROS1_Fusion->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ROS1_Fusion Crizotinib Crizotinib Crizotinib->ROS1_Fusion Experimental_Workflow cluster_trident1 TRIDENT-1 (this compound) cluster_profile1001 PROFILE 1001 (Crizotinib) T1_Patient ROS1+ Advanced NSCLC (TKI-naïve & pre-treated) T1_Dosing This compound 160mg QD (14d) then 160mg BID T1_Patient->T1_Dosing T1_Endpoint Primary: ORR (BICR) Secondary: DoR, PFS, Safety T1_Dosing->T1_Endpoint P1001_Patient ROS1-rearranged Advanced NSCLC P1001_Dosing Crizotinib 250mg BID P1001_Patient->P1001_Dosing P1001_Endpoint Primary: ORR, DoR (RECIST 1.0) P1001_Dosing->P1001_Endpoint

References

Repotrectinib's Edge: A Comparative Guide to its Cross-Resistance Profile Against Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – A comprehensive analysis of preclinical and clinical data reveals the distinct cross-resistance profile of repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), showcasing its potent activity against a range of mutations that confer resistance to other TKIs targeting ROS1, NTRK, and ALK fusion proteins. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and visualizing the underlying molecular interactions.

This compound, with its compact macrocyclic structure, was specifically designed to overcome the steric hindrance that limits the efficacy of earlier generation TKIs when resistance mutations emerge.[1][2][3] This design allows it to effectively inhibit both wild-type and mutated kinases, offering a critical therapeutic option for patients who have developed resistance to prior TKI therapies.[4]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other TKIs against various wild-type and mutant kinases, providing a clear quantitative comparison of their potency.

Table 1: Comparative Potency (IC50, nM) Against NTRK Fusion Proteins and Resistance Mutations
TargetThis compoundSelitrectinibLarotrectinibEntrectinib
Wild-Type TRK Fusions Most Potent Less PotentActiveActive
Solvent-Front Mutations (e.g., TRKC G623R) 2 276,940-
Gatekeeper Mutations (e.g., TRKC F617I) <0.2 524,330-
xDFG Mutations 14.6–67.6 124–341>1500138–876
Compound Mutations (e.g., TRKA G595R/F589L) Active InactiveInactiveInactive

Data compiled from multiple preclinical studies.[5][6][7][8][9]

Table 2: Comparative Potency (IC50, nM) Against ROS1 Fusion Proteins and Resistance Mutations
TargetThis compoundCrizotinibEntrectinibLorlatinib
Wild-Type ROS1 Fusions Potent ActiveActiveActive
Solvent-Front Mutation (G2032R) Potently Inhibits InactiveInactiveActive
Gatekeeper Mutation (L2026M) Potently Inhibits Resistance Observed-Active

Data compiled from preclinical studies.[10][11][12][13][14]

Clinical Efficacy in TKI-Pretreated Patients

Clinical trial data from the TRIDENT-1 study underscores this compound's efficacy in patients who have previously been treated with other TKIs.

Table 3: Clinical Activity of this compound in TKI-Pretreated Patients
Patient PopulationObjective Response Rate (ORR)
ROS1+ NSCLC (Prior ROS1 TKI) 38%[15][16][17]
ROS1+ NSCLC with G2032R mutation 59%[15][18]
NTRK+ Solid Tumors (Prior TRK TKI) Confirmed Responses Observed[7][19]

Experimental Protocols

Cellular Proliferation Assays (Ba/F3 Cells)

To determine the anti-proliferative activity of various TKIs, engineered Ba/F3 cells expressing either wild-type or mutated ROS1 or TRK fusion proteins are utilized.

  • Cell Culture: Ba/F3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

  • Transduction: Cells are transduced with retroviruses encoding the specific fusion protein (e.g., SDC4-ROS1, LMNA-TRKA) and selected for stable expression.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (e.g., this compound, crizotinib, larotrectinib) for 72 hours.

  • Viability Assessment: Cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.[14][19]

Xenograft Tumor Models

In vivo efficacy is assessed using xenograft models in immunocompromised mice.

  • Cell Implantation: Engineered Ba/F3 cells or patient-derived cancer cells harboring the target fusion are subcutaneously implanted into mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment groups and administered the TKI (e.g., this compound) or vehicle control orally, once daily.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: Treatment efficacy is determined by assessing tumor growth inhibition or regression over the study period.[6][8][12]

Visualizing Molecular Mechanisms and Workflows

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for evaluating TKI resistance.

TKI_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK ROS1/NTRK/ALK Fusion Protein P1 Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->P1 ATP P2 Downstream Signaling (e.g., PI3K/AKT/mTOR) RTK->P2 ATP This compound This compound This compound->RTK Resistance_Mutation Resistance Mutation (e.g., G2032R) This compound->Resistance_Mutation Overcomes Resistance Other_TKIs Other TKIs (e.g., Crizotinib) Other_TKIs->RTK Resistance_Mutation->Other_TKIs Proliferation Cell Proliferation & Survival P1->Proliferation P2->Proliferation

Caption: this compound inhibits aberrant signaling by binding to the ATP pocket of fusion kinases.

Experimental_Workflow start Patient with TKI Resistance biopsy Tumor Biopsy or Liquid Biopsy start->biopsy ngs Next-Generation Sequencing (NGS) biopsy->ngs mutation_id Identify Resistance Mutation(s) ngs->mutation_id t_resistant TKI-Resistant Models mutation_id->t_resistant Develop t_naive TKI-Naïve Models in_vitro In Vitro Assays (e.g., Ba/F3) t_naive->in_vitro t_resistant->in_vitro in_vivo In Vivo Models (Xenografts) t_resistant->in_vivo data_analysis Compare TKI Efficacy (IC50, Tumor Growth) in_vitro->data_analysis in_vivo->data_analysis

Caption: Workflow for evaluating TKI cross-resistance.

Conclusion

References

Synergistic Effects of Repotrectinib with Other Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research and informational purposes only.

Repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating ROS1- and NTRK-positive cancers. A key area of ongoing research is its potential for synergistic combinations with other targeted therapies to overcome resistance and enhance anti-tumor activity, particularly in cancers driven by other oncogenes like KRAS. This guide provides a comparative overview of preclinical data on the synergistic effects of this compound in combination with other inhibitors.

I. Synergistic Combinations with MEK Inhibitors in KRAS-Mutant Cancers

Preclinical studies have explored the combination of this compound with MEK inhibitors in various KRAS-mutant cancer models. The rationale for this combination lies in this compound's ability to suppress adaptive resistance mechanisms that limit the efficacy of MEK inhibitors[1]. MEK inhibition can lead to the compensatory upregulation of signaling pathways such as PI3K/AKT via SRC/FAK and the activation of the JAK2/STAT3 pathway. This compound, which also inhibits SRC, FAK, and JAK2, can counteract these resistance mechanisms, leading to a more potent and durable anti-tumor response[1][2].

Quantitative Data Summary
CombinationCancer TypeCell Line/ModelKey FindingsReference
This compound + Trametinib Non-Small Cell Lung Cancer (NSCLC)A427 (KRAS G12D)Increased inhibition of pAKT and pS6 compared to single agents; enhanced induction of apoptosis (elevated PARP cleavage) and upregulation of p27.[1]
Colorectal Cancer (CRC)HCT116 (KRAS G13D) XenograftGreater tumor growth inhibition than either single agent; suppression of SRC/FAK/STAT3/ERK activation.[1]
NSCLCSyngeneic GEMM (KRAS G12D) Lung ModelGreater tumor growth inhibition compared to single-agent treatment.[1]
This compound + Trametinib or VS-6766 (MEK/RAF inhibitor) NSCLC and Pancreatic CancerPatient-derived spheroid models (KRAS G12D and G12V)Significant effects on cancer cell viability.[1][3]

II. Synergistic Combinations with KRAS G12C Inhibitors

The combination of this compound with direct KRAS G12C inhibitors, such as AMG510 (sotorasib), has also been investigated. The addition of this compound is proposed to overcome adaptive resistance to KRAS G12C inhibition, which can involve the reactivation of the PI3K/AKT pathway and other survival signals.

Quantitative Data Summary
CombinationCancer TypeCell LineKey FindingsReference
This compound + AMG510 NSCLCH358 (KRAS G12C)This compound (1 µM) shifted the anti-proliferation IC50 of AMG510 from 213 nM to 3 nM.[4]
The combination resulted in larger increases in cleaved PARP and caspase-3 proteins compared to either agent alone, indicating increased apoptosis.[4]
Stronger suppression of pERK and pAKT with the combination than with either single agent.[4]

III. Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound in combination with MEK or KRAS inhibitors are primarily attributed to its multi-targeted nature, which counteracts the adaptive resistance mechanisms induced by the primary inhibitor. The following diagram illustrates the key signaling pathways involved.

cluster_legend Legend RTK RTK KRAS KRAS RTK->KRAS SRC_FAK SRC/FAK RTK->SRC_FAK JAK_STAT JAK/STAT RTK->JAK_STAT RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival SRC_FAK->PI3K JAK_STAT->Survival This compound This compound This compound->SRC_FAK This compound->JAK_STAT MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK KRASi KRAS G12C Inhibitor (e.g., AMG510) KRASi->KRAS key_inhibition Inhibition key_activation Activation key_inhibition_edge key_activation_edge

Caption: this compound's synergistic mechanism with MEK/KRAS inhibitors.

IV. Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain as the primary sources are conference abstracts. However, based on standard laboratory procedures, the key experiments would have been conducted as follows.

A. Cell Viability Assays
  • Objective: To determine the effect of single-agent and combination drug treatments on the proliferation of cancer cell lines.

  • General Protocol:

    • Cancer cells (e.g., A427, H358) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound, the other inhibitor (e.g., trametinib, AMG510), or the combination of both.

    • After a set incubation period (typically 72 hours), a viability reagent (e.g., CellTiter-Glo®, MTT) is added to the wells.

    • The luminescence or absorbance is measured using a plate reader to quantify the number of viable cells.

    • IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated, and synergy is often determined using models such as the Chou-Talalay method to calculate a Combination Index (CI).

B. Apoptosis Assays
  • Objective: To measure the extent of programmed cell death (apoptosis) induced by the drug combinations.

  • General Protocol (Western Blot for Cleaved PARP/Caspase-3):

    • Cells are treated with the respective single agents or the combination for a specified time (e.g., 24-48 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against cleaved PARP and/or cleaved caspase-3, followed by a secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system. An increase in the cleaved forms of PARP and caspase-3 indicates an increase in apoptosis.

C. In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the drug combinations in a living organism.

  • General Protocol:

    • Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., HCT116).

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, other inhibitor alone, combination).

    • Drugs are administered according to a predetermined schedule and dosage.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

V. Experimental Workflow

The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another inhibitor.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (e.g., KRAS-mutant) Dose_Response Single-Agent Dose Response (IC50 Determination) Cell_Culture->Dose_Response Synergy_Assay Combination Treatment (Cell Viability Assay) Dose_Response->Synergy_Assay Mechanism_Study Mechanistic Studies (Western Blot for Apoptosis & Signaling Pathways) Synergy_Assay->Mechanism_Study Xenograft Xenograft Model Establishment Synergy_Assay->Xenograft Promising combinations Treatment Drug Administration (Single vs. Combination) Xenograft->Treatment Efficacy Tumor Growth Measurement Treatment->Efficacy Analysis Endpoint Analysis (e.g., IHC, Western Blot) Efficacy->Analysis

Caption: A generalized workflow for preclinical synergy studies.

VI. Conclusion

The preclinical data strongly suggest that combining this compound with MEK inhibitors or KRAS G12C inhibitors has a synergistic anti-tumor effect in KRAS-mutant cancer models. This synergy is driven by this compound's ability to inhibit key resistance pathways. These promising findings have provided the rationale for clinical trials investigating these combinations, such as the TRIDENT-2 study of this compound and trametinib in KRAS G12D-mutant solid tumors[5]. Further research, including the publication of full study reports with detailed methodologies and comprehensive datasets, will be crucial for a complete understanding of the clinical potential of these combination therapies.

References

A Comparative Guide to Validating Biomarkers for Repotrectinib Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of repotrectinib with alternative tyrosine kinase inhibitors (TKIs), focusing on the validation of biomarkers that predict sensitivity to treatment. The information presented is collated from preclinical and clinical studies to support informed decision-making in research and drug development.

Executive Summary

This compound is a next-generation tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK (A, B, C), and ALK fusion proteins, which are key oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[1][2] A key advantage of this compound is its potent activity against both wild-type kinases and a wide range of acquired resistance mutations that limit the efficacy of earlier-generation TKIs.[1][3] This guide details the comparative efficacy of this compound, presents the experimental data supporting its activity profile, and provides methodologies for key validation assays.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the in vitro potency of this compound compared to other TKIs against wild-type and mutant kinases. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative IC50 Values (nM) Against Wild-Type Kinases

KinaseThis compoundCrizotinibEntrectinibLorlatinibCeritinib
ROS1 0.07 >2000.20.2>200
TRKA <0.2 >10001.3>1000>1000
TRKB <0.2 >10000.3>1000>1000
TRKC <0.2 >10000.4>1000>1000
ALK 1.01 241.962.3

Data compiled from multiple preclinical studies.[1][2][4]

Table 2: Comparative IC50 Values (nM) Against Clinically Significant Resistance Mutations

Kinase MutationThis compoundCrizotinibEntrectinibLorlatinib
ROS1 G2032R 3.3 >2000>2000160.7
ROS1 D2033N 1.3 >2000>2000-
TRKA G595R <0.2 ->1000-
TRKC G623R 2.0 ->1000-
ALK G1202R 1.26 >2000-1.9

Data compiled from preclinical studies demonstrating this compound's efficacy against common resistance mutations.[1][5]

Table 3: Clinical Efficacy of this compound in ROS1-Positive NSCLC (TRIDENT-1 Trial)

Patient PopulationOverall Response Rate (ORR)
TKI-Naïve79%
Pre-treated with one TKI38%

Data from the registrational TRIDENT-1 clinical trial.[4][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of biomarkers and the assessment of drug sensitivity. Below are synthesized protocols based on common practices in the field.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., ROS1, TRKA)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • Microplate (384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, the peptide substrate, and the test compound to the kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The amount of product formed (e.g., ADP or phosphorylated substrate) is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream signaling proteins within a cellular context.

Materials:

  • Cancer cell lines expressing the target kinase fusion (e.g., NIH3T3 cells engineered to express CD74-ROS1).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ROS1, ROS1, p-AKT, AKT, p-ERK, ERK).

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a suitable detection system (e.g., chemiluminescence, fluorescence).

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

  • Calculate IC50 values by plotting the percentage of phosphorylation inhibition against the log concentration of the compound.

Ba/F3 Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of an oncogenic fusion kinase for their survival and growth.

Materials:

  • Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival.

  • Ba/F3 cells engineered to express an oncogenic fusion protein (e.g., CD74-ROS1), rendering them IL-3 independent.

  • Cell culture medium (with and without IL-3).

  • Test compounds dissolved in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Microplate (96- or 384-well).

Procedure:

  • Seed the engineered Ba/F3 cells in a microplate in IL-3-free medium.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, absorbance), which is proportional to the number of viable cells.

  • As a control for off-target toxicity, perform the same assay with the parental Ba/F3 cells in the presence of IL-3.

  • Calculate IC50 values by plotting the percentage of cell proliferation inhibition against the log concentration of the compound.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for validating its sensitivity.

Repotrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1/TRK/ALK ROS1 / TRK / ALK Fusion Proteins RAS RAS ROS1/TRK/ALK->RAS PI3K PI3K ROS1/TRK/ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ROS1/TRK/ALK

Caption: this compound inhibits ROS1, TRK, and ALK signaling pathways.

Experimental_Workflow Start Hypothesis: Compound inhibits Target Kinase Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Cell_Based_Assay Cell-Based Phosphorylation Assay Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assay (e.g., Ba/F3) Cell_Based_Assay->Proliferation_Assay Data_Analysis IC50 Determination & Data Analysis Proliferation_Assay->Data_Analysis Conclusion Validate Biomarker Sensitivity Data_Analysis->Conclusion

Caption: Workflow for validating this compound sensitivity biomarkers.

References

Repotrectinib vs. Taletrectinib: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of precision oncology, the development of next-generation tyrosine kinase inhibitors (TKIs) targeting ROS1 and TRK fusion proteins has been pivotal in overcoming treatment resistance. This guide provides a detailed preclinical comparison of two such inhibitors, repotrectinib and taletrectinib, for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

Both this compound and taletrectinib are potent, orally available, central nervous system (CNS)-active TKIs designed to inhibit ROS1 and Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1][2][3] Their primary mechanism of action involves binding to the ATP-binding pocket of these kinases, which inhibits their phosphorylation and subsequent activation of downstream oncogenic signaling pathways.[1][4] These pathways, crucial for cell proliferation and survival, primarily include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][5]

A key feature of both inhibitors is their activity against acquired resistance mutations that can emerge after treatment with first-generation TKIs, most notably the solvent front mutation G2032R in ROS1.[6][7] this compound is a macrocyclic TKI designed to overcome steric hindrance from such mutations.[6] Taletrectinib also demonstrates potent inhibition of ROS1 G2032R mutant tumors.[3][7]

ROS1_TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt_mtor PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus RTK ROS1 / TRK Fusion Protein RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Taletrectinib Taletrectinib Taletrectinib->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Diagram 1: ROS1/TRK Signaling Pathway Inhibition.

Quantitative Data Comparison: In Vitro Kinase Inhibition

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and taletrectinib against various kinases. Lower IC50 values indicate greater potency.

Table 1: this compound In Vitro Kinase Inhibition

Kinase Target IC50 (nM) Reference
ROS1 (WT) 0.07 [8][9]
TRKA 0.83 [8][9]
TRKB 0.05 [8][9]
TRKC 0.1 [8][9]
ALK (WT) 1.01 [8][9]
ALK G1202R 1.26 [8][9]
ALK L1196M 1.08 [8][9]
JAK2 1.04 [9]
LYN 1.66 [9]
Src 5.3 [9]

| FAK | 6.96 |[9] |

Table 2: Taletrectinib In Vitro Kinase Inhibition

Kinase Target IC50 (nM) Reference
ROS1 0.07 [7]
TRKA 1.26 [7]
TRKB 1.47 [7]
TRKC 0.18 [7]

| ROS1 G2032R | Subnanomolar |[10] |

Note: Direct comparative studies providing IC50 values for both drugs against a full panel of wild-type and mutant kinases under identical assay conditions are limited in the public domain. The data presented is compiled from available preclinical findings.

Preclinical In Vivo Efficacy

Both this compound and taletrectinib have demonstrated significant anti-tumor activity in in vivo xenograft models.

This compound:

  • In patient-derived xenograft (PDX) models of ROS1+ non-small cell lung cancer (NSCLC), this compound induced marked tumor regression and delayed tumor re-emergence following drug withdrawal compared to crizotinib and entrectinib.[11]

  • It has shown potent anti-tumor activity in models with the G2032R solvent front mutation.[4][11]

  • This compound has also demonstrated efficacy in neuroblastoma PDX models, showing notable anti-tumor activity and prolonged event-free survival.[2]

Taletrectinib:

  • In mice with subcutaneously implanted tumors harboring ROS1 fusions, including the G2032R mutation, taletrectinib administration resulted in tumor growth inhibition.[3]

  • Taletrectinib has shown anti-cancer activity in an intracranial NSCLC xenograft model with a ROS1 fusion.[3]

  • A preclinical study using an orthotopic CNS model of ROS1+ NSCLC reported that taletrectinib demonstrated improved survival compared to this compound in rodents with intracranial patient-derived xenograft tumors.[12]

Experimental Protocols

The following are descriptions of common methodologies used in the preclinical evaluation of this compound and taletrectinib.

Kinase Inhibition Assays: The enzymatic activity of the inhibitors is often determined using radiometric assays, such as the HotSpot kinase assay platform. This involves measuring the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor. Kinase selectivity can be assessed through broad panel screening, like the KINOMEscan, which is a site-directed competition binding assay.[13]

Kinase_Inhibition_Assay_Workflow cluster_assay Kinase Inhibition Assay start Prepare reaction mixture: - Kinase - Substrate - Radiolabeled ATP inhibitor Add varying concentrations of this compound or Taletrectinib start->inhibitor incubation Incubate to allow kinase reaction inhibitor->incubation detection Measure incorporation of radiolabeled phosphate into the substrate incubation->detection analysis Calculate IC50 values detection->analysis

Diagram 2: Kinase Inhibition Assay Workflow.

Cell Viability Assays: To assess the anti-proliferative effects of the compounds on cancer cell lines, assays that measure cell viability are commonly employed. One such method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14][15]

In Vivo Xenograft Models: Patient-derived xenograft (PDX) models are frequently used to evaluate in vivo efficacy. In these models, tumor fragments from a patient are implanted into immunodeficient mice. Once the tumors are established, the mice are randomized into treatment and control groups. The drugs are typically administered orally at specified doses and schedules. Tumor volume and body weight are monitored regularly. Efficacy is assessed by measuring tumor growth inhibition and, in some studies, overall survival.[2][4]

Conclusion

Both this compound and taletrectinib are highly potent next-generation ROS1/TRK inhibitors with demonstrated preclinical activity against wild-type and resistant mutant forms of these kinases. While both show promise in overcoming resistance and addressing CNS metastases, the available preclinical data suggests potential differences in their efficacy in specific contexts, such as intracranial activity.[12] The choice between these inhibitors for further research and development may depend on the specific genetic context of the tumor and the desired therapeutic profile. This guide provides a foundational comparison to aid in these critical decisions.

References

Safety Operating Guide

Navigating the Safe Disposal of Repotrectinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the kinase inhibitor repotrectinib is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks associated with this potent compound. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a secure research environment.

This compound is classified as a hazardous substance, and its disposal is governed by local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines. The following procedures are based on general principles of hazardous pharmaceutical waste management and should be adapted to meet specific institutional and regulatory requirements.

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The compound's hazard classifications, as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from MedchemExpress and DC Chemicals Safety Data Sheets.[1][2]

The high aquatic toxicity of this compound underscores the critical importance of preventing its release into the environment.[2] Therefore, disposal via sinks or drains is strictly prohibited.

Step-by-Step Disposal Procedures for this compound

The following steps outline the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Categorize this compound waste into three main streams:

    • Bulk this compound: Unused, expired, or off-specification pure compound.

    • Trace Contaminated Materials: Items with minimal residual contamination, such as empty vials, weigh boats, and personal protective equipment (PPE) like gloves and gowns.

    • Aqueous and Solvent Waste: Solutions containing this compound.

  • Use Designated Waste Containers:

    • For bulk and trace contaminated solid waste, use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black for bulk chemotherapy waste and yellow for trace chemotherapy waste, in line with common industry practices.[3]

    • For liquid waste, use a compatible, sealed, and clearly labeled hazardous waste container. Ensure the container material is appropriate for the solvent used.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and nitrile gloves.[1]

3. Handling and Packaging:

  • Solid Waste:

    • Place all trace contaminated materials directly into the designated yellow hazardous waste container.

    • For bulk this compound, carefully transfer the material into the designated black hazardous waste container. Avoid generating dust.

  • Liquid Waste:

    • Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.

    • Do not mix incompatible waste streams.

4. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the specific hazards (e.g., "Toxic," "Aquatic Hazard"). Follow your institution's specific labeling requirements.

5. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.

6. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste in the regular trash or down the drain.[4][5]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Repotrectinib_Disposal_Workflow cluster_generation Waste Generation cluster_categorization Waste Categorization & Collection cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type bulk Bulk this compound waste_type->bulk Pure Compound trace Trace Contaminated Materials (PPE, empty vials) waste_type->trace Contaminated Labware liquid Aqueous/Solvent Waste waste_type->liquid Solutions collect_bulk Collect in Labeled Black Hazardous Waste Container bulk->collect_bulk collect_trace Collect in Labeled Yellow Hazardous Waste Container trace->collect_trace collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid storage Store in Secure Designated Area collect_bulk->storage collect_trace->storage collect_liquid->storage disposal Arrange for Professional Disposal (EHS/Contractor) storage->disposal

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Repotrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling of Repotrectinib, a potent tyrosine kinase inhibitor. Adherence to these protocols is critical to ensure the safety of all personnel involved in the research and development process. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step instructions.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].

Personal Protective Equipment (PPE) Requirements

Based on the potential hazards, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation[1].
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for operations with a high splash potential.To protect against eye irritation from dust or splashes[1].
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of handling.To prevent contamination of personal clothing and skin[1].
Respiratory Protection Use only in a well-ventilated area. For operations that may generate dust or aerosols, a NIOSH-approved respirator is required.To prevent respiratory tract irritation[1].

Safe Handling and Operational Plan

A clear, logical workflow is essential for minimizing exposure risk. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_weigh Weigh this compound in a Fume Hood prep_setup->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_aliquot Aliquot for Experiments handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Work Surfaces handle_aliquot->cleanup_decontaminate cleanup_dispose Dispose of Waste in Accordance with Local Regulations cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].
In Case of Skin Contact Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician. Take off contaminated clothing and wash it before reuse[1].
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material[1].

Signaling Pathway of this compound

This compound is a tyrosine kinase inhibitor that targets ROS1 and TRK fusion proteins, which are key drivers in certain cancers. Understanding this pathway is crucial for researchers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_TRK ROS1/TRK Fusion Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ROS1_TRK->Downstream Activates Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes This compound This compound This compound->ROS1_TRK Inhibits

Caption: this compound's Mechanism of Action.

By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。